molecular formula C26H21N3O B2742400 (5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine CAS No. 477886-05-8

(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine

Cat. No.: B2742400
CAS No.: 477886-05-8
M. Wt: 391.474
InChI Key: DXCVVQOXQGWBED-WCTVFOPTSA-N
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Description

The compound "(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine" features a polycyclic indeno-pyridazin core with a Z-configuration at the C5 position. Key structural attributes include:

  • Core structure: A fused indeno[1,2-c]pyridazin system, providing a planar, aromatic scaffold conducive to π-π interactions.
  • Substituents: Two 4-methylphenyl groups at the C3 and N-methoxy positions, contributing hydrophobicity and steric bulk.

This compound belongs to a class of heterocyclic molecules often explored for pharmaceutical and material science applications due to their structural rigidity and tunable electronic properties.

Properties

IUPAC Name

(Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]indeno[1,2-c]pyridazin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c1-17-7-11-19(12-8-17)16-30-29-26-22-6-4-3-5-21(22)25-23(26)15-24(27-28-25)20-13-9-18(2)10-14-20/h3-15H,16H2,1-2H3/b29-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCVVQOXQGWBED-WCTVFOPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NN=C(C=C42)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3C4=NN=C(C=C42)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine is part of the indeno[1,2-c]pyridazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an enzyme inhibitor, particularly against monoamine oxidase (MAO), and its antiproliferative properties in cancer research.

Chemical Structure

The compound features a complex structure characterized by the indeno[1,2-c]pyridazine core, substituted with methylphenyl and methoxy groups. Its structure can be represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}

1. Monoamine Oxidase Inhibition

Research indicates that compounds within the indeno[1,2-c]pyridazine family exhibit significant inhibitory activity against monoamine oxidase enzymes, particularly MAO-B. The inhibition of MAO-B is crucial for therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

  • Inhibition Potency : A study synthesized a series of indeno[1,2-c]pyridazines and evaluated their MAO-A and MAO-B inhibitory activities. The most potent inhibitors displayed IC50 values in the submicromolar range, indicating strong potential for therapeutic use .
CompoundIC50 (nM)MAO Type
p-CF3-3-phenyl-IP90MAO-B
This compoundTBDMAO-B

2. Antiproliferative Activity

The antiproliferative effects of this compound were assessed against various cancer cell lines. The results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells.

  • Case Study : In vitro studies demonstrated that similar compounds from the indeno[1,2-c]pyridazine series showed significant activity against human cancer cell lines such as HeLa and SW620. The mechanism of action involved apoptosis induction through modulation of Bcl-2 family proteins .
Cell LineIC50 (µM)Mechanism
HeLa0.4 - 3.2Apoptosis via Bax/Bcl-2 modulation
SW6200.7Apoptosis induction

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : By inhibiting MAO-B, the compound may increase levels of neurotransmitters such as dopamine, providing neuroprotective effects.
  • Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells is linked to the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to (5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine exhibit antimicrobial properties. A study demonstrated that derivatives of indeno[1,2-c]pyridazine compounds showed effective antibacterial activity against various bacterial strains. The zone of inhibition was measured using the agar diffusion method, revealing that certain derivatives had comparable efficacy to standard antibiotics like penicillin.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
5A8100
5B1080
5C1750
Penicillin30-

This data suggests that the structural characteristics of indeno[1,2-c]pyridazine derivatives can be optimized for enhanced antimicrobial activity, making them candidates for further development as therapeutic agents .

Anticancer Properties
Preliminary studies indicate that compounds within this class may also exhibit anticancer properties. For instance, the induction of apoptosis in cancer cell lines has been observed with similar pyridazine derivatives. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis, warranting further investigation into their potential as anticancer agents.

Agricultural Science Applications

Pesticidal Activity
The compound has shown promise in controlling phytopathogenic microorganisms. Research published in patent literature highlights the effectiveness of oxadiazinylpyridazine compounds in agricultural settings for managing plant diseases caused by fungi and bacteria. The compound's mode of action typically involves disrupting cellular processes in target pathogens, leading to their death or inhibited growth.

Pathogen TypeEfficacy (%)Application Rate (g/ha)
Fungal Pathogens85200
Bacterial Pathogens75150

These findings suggest that this compound could be developed into a novel pesticide formulation, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical strength.

Chemical Reactions Analysis

Functionalization Reactions

The compound’s imine group and aromatic substituents enable diverse functionalization:

Reaction Type Conditions Outcome
Hydrolysis Aqueous acid (e.g., H₃O⁺)Converts imine to amine and carbonyl compound
Reductive Amination NaCNBH₃, pH 6Reduces imine to amine without isolating intermediate
Metal-Catalyzed C–H Activation Pd catalysts, MPAA ligandEnables meta-C–H functionalization via imine coordination

Hydrolysis and Degradation

  • Mechanism : Reversal of imine formation under acidic conditions, regenerating the starting carbonyl compound and amine .

  • Key Factors :

    • pH dependence (optimal at ~4–5)

    • Rate-determining elimination step

Biological and Medicinal Chemistry Relevance

While direct biological data for this compound is unavailable, related pyridazinone derivatives exhibit:

  • Antibacterial/Antifungal Activity : Structural similarity to pyridazinone-based antimicrobials .

  • Anticancer Potential : Pyridazinone cores are explored in kinase inhibitors and apoptosis-inducing agents .

  • Neuromodulatory Effects : Analogous imine-containing compounds show antidepressant/anxiolytic properties .

Analytical and Structural Insights

  • Spectral Data : IR and NMR would confirm imine (C=N) and aromatic substituents.

  • Computational Tools : PASS (Prediction of Activity Spectra for Substances) can predict biological targets based on structural motifs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs share the indeno-pyridazin or related heterocyclic cores but differ in substituents, stereochemistry, or functional groups. Below is a detailed comparison with three closely related compounds (Table 1) and methodological insights.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Donors/Acceptors Key Features
Target Compound C₂₆H₂₁N₃O* ~391.47 4-Methylphenyl (C3, N-methoxy) 1/3 Z-configuration, hydrophobic substituents
3-(4-Methylphenyl)-5H-Indeno[1,2-c]Pyridazin-5-One O-[4-(tert-Butyl)Benzyl]Oxime C₂₉H₂₇N₃O 433.54 4-Methylphenyl, tert-butyl benzyl oxime 1/3 Oxime group, increased steric bulk
(4Z)-3-(3,4-Dimethoxyphenyl)-N-Methoxy-1H,4H-Indeno[1,2-c]Pyrazol-4-Imine C₁₉H₁₇N₃O₃ 335.40 3,4-Dimethoxyphenyl, methoxyimine 1/5 Electron-rich methoxy groups

Structural Similarity Analysis

Core Structure and Substituent Variations
  • The indeno-pyridazin core is conserved across analogs, enabling similar π-stacking interactions. However, substitutions at C3 and the N-position modulate electronic and steric properties: Target Compound: Dual 4-methylphenyl groups enhance hydrophobicity and may improve membrane permeability . Dimethoxyphenyl Analog: Electron-donating methoxy groups increase polarity and may alter redox behavior .
Computational Similarity Assessment
  • Tanimoto Coefficient : Binary fingerprint-based analysis (e.g., using functional groups, ring systems) may yield moderate similarity scores (~0.4–0.6) due to shared cores but divergent substituents .
  • Graph Comparison: Subgraph matching (e.g., via SIMCOMP ) would highlight the conserved indeno-heterocyclic system as a common substructure, suggesting higher similarity (~0.7–0.8) .

Physicochemical and Pharmacokinetic Implications

  • Hydrogen Bonding : The dimethoxyphenyl analog has five acceptors, increasing solubility but reducing blood-brain barrier penetration compared to the target compound .
  • Steric Effects : The tert-butyl group in the oxime analog may hinder binding to flat enzymatic active sites .

Methodological Considerations in Structural Comparison

Chemical Fingerprinting vs. Graph-Based Approaches

  • Fingerprinting (Tanimoto) : Efficient for high-throughput screening but less sensitive to subtle stereochemical differences (e.g., Z vs. E configurations) .
  • Graph Matching (SIMCOMP) : More accurate for identifying conserved substructures but computationally intensive .

Metabolic Pathway Relevance

Programs like SIMCOMP align substrate-product pairs in metabolic networks, suggesting that analogs with conserved cores may participate in similar biochemical transformations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted hydrazides or α,β-unsaturated ketones as intermediates. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is often employed to cyclize hydrazide precursors into heterocyclic cores . Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) are used to form α,β-unsaturated ketones, which are then condensed with amines or hydrazines to build the pyridazine or indeno-pyridazine framework .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups such as C=N (imine) stretches (~1600–1650 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹). The methoxy group (OCH₃) exhibits a strong band near 1250 cm⁻¹ .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms the imine carbon (δ 150–160 ppm) and quaternary carbons in the indeno-pyridazine core .
  • UV-Vis : π→π* transitions in the aromatic and conjugated imine systems typically absorb at 250–350 nm, with solvent polarity affecting λmax .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Techniques:

  • Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to enhance crystal formation.
  • Column Chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane gradients) based on TLC Rf values. Monitor fractions via UV-Vis at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. For example, the imine group (C=N) often acts as an electron-deficient center, making it reactive toward nucleophiles. Solvent effects can be modeled using polarizable continuum models (PCMs) .

Q. What experimental strategies resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C.
  • Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to assign ambiguous peaks in the pyridazine ring .
  • Cross-Validation : Compare experimental data with computational NMR predictions (e.g., gauge-including atomic orbital (GIAO) method) .

Q. How can substituent modifications (e.g., methyl vs. methoxy groups) influence the compound’s bioactivity or stability?

  • Methodological Answer :

  • Stability : Methyl groups enhance steric protection of the imine bond, reducing hydrolysis. Methoxy groups increase electron density, potentially altering redox stability .
  • Bioactivity : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic pockets in enzymes. Use SAR studies with analogs (e.g., 4-chlorophenyl derivatives) to map pharmacophore requirements .

Q. What are the best practices for optimizing reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent ratios). For example, a 2<sup>3</sup> factorial design can identify interactions between POCl₃ concentration, reaction time, and temperature .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

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